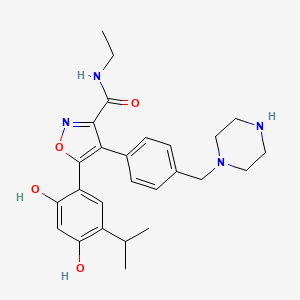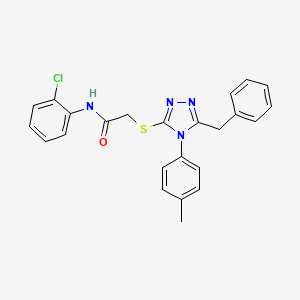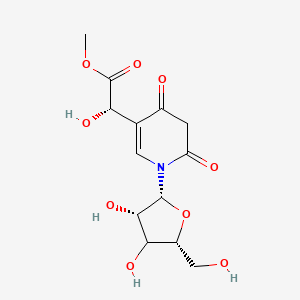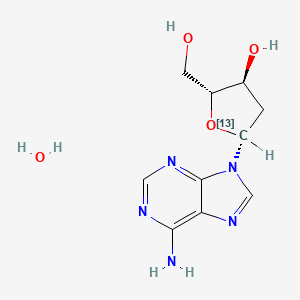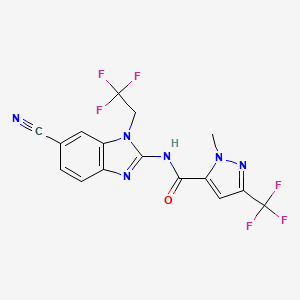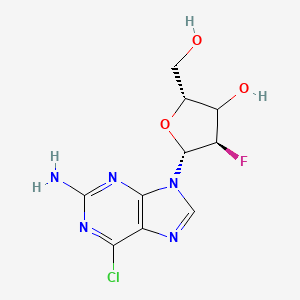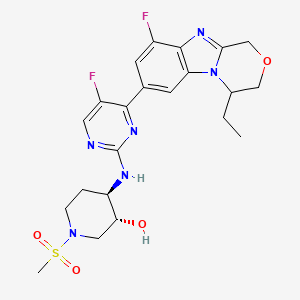
(R)-Idhp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Idhp, also known as ®-2-Iodohippuric acid, is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an iodine atom attached to the aromatic ring of hippuric acid, making it a valuable molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Iodohippuric acid typically involves the iodination of hippuric acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring of hippuric acid in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of ®-2-Iodohippuric acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the risk of side reactions and ensures consistent quality.
化学反应分析
Types of Reactions
®-2-Iodohippuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the iodine atom to a less reactive form, such as a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of hippuric acid, such as hydroxylated or aminated compounds, which have distinct properties and applications.
科学研究应用
®-2-Iodohippuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is utilized in studies involving enzyme kinetics and metabolic pathways.
Medicine: It serves as a radiolabeled tracer in diagnostic imaging techniques, particularly in renal function tests.
Industry: ®-2-Iodohippuric acid is employed in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ®-2-Iodohippuric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom in the compound plays a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its diverse effects in biological systems.
相似化合物的比较
Similar Compounds
(S)-2-Iodohippuric acid: The enantiomer of ®-2-Iodohippuric acid with similar chemical properties but different biological activities.
2-Bromohippuric acid: A compound with a bromine atom instead of iodine, exhibiting different reactivity and applications.
2-Chlorohippuric acid: A chlorinated analog with distinct chemical and biological properties.
Uniqueness
®-2-Iodohippuric acid is unique due to the presence of the iodine atom, which imparts specific reactivity and binding characteristics. This makes it particularly valuable in applications requiring high specificity and sensitivity, such as radiolabeling and diagnostic imaging.
属性
分子式 |
C12H16O5 |
|---|---|
分子量 |
240.25 g/mol |
IUPAC 名称 |
propan-2-yl (2R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C12H16O5/c1-7(2)17-12(16)11(15)6-8-3-4-9(13)10(14)5-8/h3-5,7,11,13-15H,6H2,1-2H3/t11-/m1/s1 |
InChI 键 |
ZYFWDUKUSGLMGL-LLVKDONJSA-N |
手性 SMILES |
CC(C)OC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)O |
规范 SMILES |
CC(C)OC(=O)C(CC1=CC(=C(C=C1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



